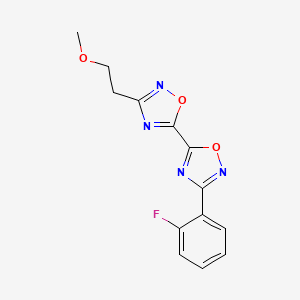
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole, also known as FOXO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXO is a heterocyclic compound that contains two oxadiazole rings and a fluorophenyl group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole involves the interaction of the fluorophenyl group with ROS, leading to the formation of a fluorescent product. This allows for the visualization and quantification of ROS in biological systems.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer research. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole is its selectivity for ROS detection in live cells. This makes it a valuable tool for studying the role of ROS in biological processes. However, one limitation of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole is its relatively low fluorescence intensity, which may limit its sensitivity in certain applications.
Orientations Futures
There are many potential future directions for research involving 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole. One area of research involves the development of more sensitive fluorescent probes for the detection of ROS. Additionally, 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole may be used in the development of new therapies for the treatment of diseases such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole, and to determine its potential as a tool for scientific research.
Méthodes De Synthèse
The synthesis of 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole involves the reaction of 2-fluorobenzonitrile with 2-methoxyethylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting product is then subjected to a final cyclization step to form the bi-1,2,4-oxadiazole ring system.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been studied for a variety of scientific research applications. One of the most promising areas of research involves its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play a role in a variety of physiological processes, including aging, cancer, and cardiovascular disease. 3-(2-Fluorophenyl)-3'-(2-methoxyethyl)-5,5'-bi-1,2,4-oxadiazole has been shown to selectively detect ROS in live cells, making it a valuable tool for studying the role of ROS in these processes.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c1-19-7-6-10-15-12(20-17-10)13-16-11(18-21-13)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZABOYFDSZILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

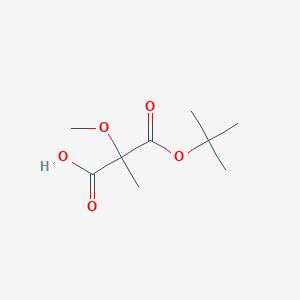
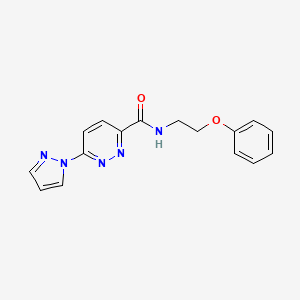

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)
![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)
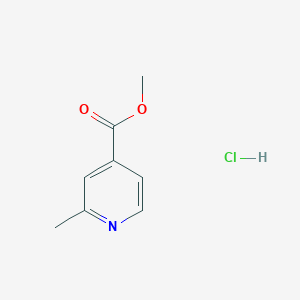
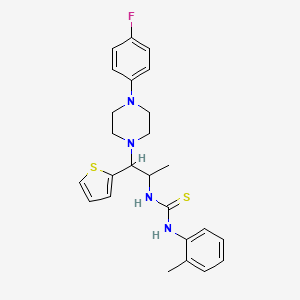
![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)
